molecular formula C9H5N3O B1472068 3-(Furan-2-yl)pyrazine-2-carbonitrile CAS No. 1823582-07-5

3-(Furan-2-yl)pyrazine-2-carbonitrile

Cat. No.: B1472068
CAS No.: 1823582-07-5
M. Wt: 171.16 g/mol
InChI Key: WYOZIUKBEBLKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a furan-2-yl moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

3-(furan-2-yl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZIUKBEBLKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Furan-2-yl)pyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). These nanoparticles are used in various applications, including catalysis and drug delivery. The compound interacts with enzymes and proteins involved in the synthesis of NCNPs, facilitating the formation of these nanoparticles. The nature of these interactions involves the coordination of the nitrogen atoms in 3-(Furan-2-yl)pyrazine-2-carbonitrile with metal ions, which helps stabilize the structure of the nanoparticles.

Cellular Effects

3-(Furan-2-yl)pyrazine-2-carbonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 3-(Furan-2-yl)pyrazine-2-carbonitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the conformation of the enzymes, affecting their activity. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

3-(Furan-2-yl)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound 3-(Furan-2-yl)pyrazine-2-carbonitrile features a furan ring attached to a pyrazine structure with a carbonitrile functional group. Its molecular formula is C9H6N2OC_9H_6N_2O, and it exhibits properties that make it suitable for various biological applications.

1. Antimicrobial Activity

Research indicates that pyrazine derivatives, including 3-(Furan-2-yl)pyrazine-2-carbonitrile, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial and fungal strains. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound could be further developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer potential of 3-(Furan-2-yl)pyrazine-2-carbonitrile has been evaluated against several human cancer cell lines. One study reported an IC50 value of 27.7 µg/mL against A549 lung cancer cells, which is comparable to the reference drug doxorubicin (IC50 = 28.3 µg/mL). The compound also exhibited significant effects on gene expression related to cancer progression, indicating its potential as a therapeutic agent .

Case Study: Gene Expression Analysis

A detailed analysis of gene expression in treated A549 cells revealed:

  • Increased expression of AMY2A and FOXG1 genes.
  • Significant DNA damage in treated cells compared to controls.

This suggests that the compound may induce apoptosis in cancer cells through DNA damage pathways .

3. Antioxidant Activity

The antioxidant capacity of 3-(Furan-2-yl)pyrazine-2-carbonitrile has also been assessed using various assays. The compound showed promising results in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

The biological activity of 3-(Furan-2-yl)pyrazine-2-carbonitrile is believed to be mediated through multiple biochemical pathways:

  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of vital enzymatic processes.
  • Anticancer Mechanism : Induction of apoptosis via DNA damage and modulation of specific gene expressions.

Further studies are needed to elucidate the precise molecular targets and pathways involved in these activities.

Pharmacokinetics

In silico studies on similar pyrazine derivatives suggest favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for the development of effective therapeutic agents.

Comparison with Similar Compounds

Structural and Electronic Features

The substituent type and position on the pyrazine ring significantly influence electronic properties and biological activity.

Compound Name Substituents (Position) Core Structure Key Electronic Effects Reference
3-(Furan-2-yl)pyrazine-2-carbonitrile Furan-2-yl (C3), CN (C2) Pyrazine Furan: Electron-donating; CN: Polar -
6-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile (4-MeO-Ph)S (C6), CN (C2) Pyrazine Sulfanyl: Electron-withdrawing
3-Chloropyrazine-2-carbonitrile Cl (C3), CN (C2) Pyrazine Cl: Strongly electron-withdrawing
CCT245737 (CHK1 inhibitor) Trifluoromethyl (C5), morpholine (C4) Pyrazine CF₃: Electron-withdrawing; morpholine: Basic

Key Observations :

  • Sulfanyl and methoxy groups in analogs (e.g., compound 2 in ) improve antifungal activity by modulating electron density .

Key Observations :

  • Yields for pyrazine derivatives range from 57% to 68% in thiouracil-based syntheses .
  • Complex substituents (e.g., trifluoromethyl) require specialized reagents and multi-step protocols .

Key Observations :

  • C3-substituted furan derivatives may exhibit reduced hERG inhibition compared to CF₃-substituted analogs due to lower lipophilicity .
  • Antifungal activity is maximized with electron-donating groups (e.g., methoxy) at C6 in pyrazine derivatives .

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity.

Compound Name Melting Point (°C) Solubility (Predicted) Reference
3-(Furan-2-yl)pyrazine-2-carbonitrile - Moderate (polar aprotic solvents) -
6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimidoquinazoline-3-carbonitrile 268–269 Low (crystalline in DMF/water)
3-Chloropyrazine-2-carbonitrile - High (due to Cl and CN polarity)
CCT245737 - Moderate (optimized for oral absorption)

Key Observations :

  • Bulky fused-ring systems (e.g., pyrimidoquinazoline) reduce solubility .
  • Chloro and nitrile groups enhance solubility in polar solvents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Furan-2-yl)pyrazine-2-carbonitrile, and how can reaction parameters be optimized?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use a pyrazine boronic ester (e.g., 2-(3-boronophenyl)pyrazine derivatives) with furan-containing electrophiles. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/H₂O) to improve cross-coupling efficiency .
  • Catalyst-Free Synthesis : Explore aqueous reaction conditions at ambient temperature, as demonstrated in four-component reactions for pyrazine derivatives. Adjust molar ratios and reaction time to enhance yields .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Q. How is the crystal structure of 3-(Furan-2-yl)pyrazine-2-carbonitrile determined and validated?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH). Collect diffraction data using a synchrotron or laboratory X-ray source.
  • Structure Solution : Employ SHELX software (SHELXT for solution, SHELXL for refinement) to model atomic positions and anisotropic displacement parameters .
  • Validation : Use the checkCIF/PLATON toolkit to analyze geometric parameters (e.g., bond lengths, angles) and flag outliers. Resolve issues via iterative refinement .

Q. What spectroscopic techniques are critical for characterizing 3-(Furan-2-yl)pyrazine-2-carbonitrile?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆). Compare furan (δ ~6.5–7.5 ppm) and pyrazine (δ ~8.5–9.5 ppm) proton signals to confirm connectivity.
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 3-(Furan-2-yl)pyrazine-2-carbonitrile?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set. Include solvent effects (e.g., PCM model for DMSO) .
  • Key Outputs : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior. Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine the model.

Q. How can contradictions between computational predictions and observed biological activity be resolved for pyrazine-carbonitrile derivatives?

  • Methodological Answer :

  • Integrated Assays : Perform cellular mechanism-of-action studies (e.g., CHK1 inhibition assays) to verify target engagement. Use kinase profiling panels to rule out off-target effects .
  • Structural Analysis : Overlay DFT-predicted binding poses with X-ray crystallography data of protein-ligand complexes to identify steric/electronic mismatches .

Q. What strategies mitigate off-target effects (e.g., hERG inhibition) in kinase inhibitors derived from pyrazine-carbonitrile scaffolds?

  • Methodological Answer :

  • Lipophilicity Optimization : Reduce logP values (<3) via substituent modification (e.g., polar groups) to decrease hERG binding, as demonstrated in CHK1 inhibitor development .
  • Selectivity Profiling : Use ATP-competitive binding assays across kinase families (e.g., CDK, MAPK) to prioritize compounds with >100-fold selectivity.

Q. How does exact exchange in DFT functionals improve thermochemical accuracy for heterocyclic systems like 3-(Furan-2-yl)pyrazine-2-carbonitrile?

  • Methodological Answer :

  • Functional Selection : Compare B3LYP (20% exact exchange) vs. M06-2X (54% exact exchange) for atomization energies and ionization potentials. Validate against experimental thermochemical datasets (e.g., NIST) .
  • Error Analysis : Calculate mean absolute deviations (MAD) for bond dissociation energies; hybrid functionals with exact exchange typically achieve MAD <3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(Furan-2-yl)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.